(R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Chiral pool synthesis Stereoselective catalysis Enantiomeric purity

(R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 1957284-71-7, MF C₉H₁₂N₂O₄, MW 212.20 g/mol) is a chiral, non-racemic imidazolidine-2,4-dione derivative bearing a cyclopropyl substituent at the quaternary 4-position and a propanoic acid side chain. The compound contains a single defined stereocenter with (R)-absolute configuration and is supplied as a research-grade building block with verified enantiomeric identity.

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
Cat. No. B8223751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1CC1C2(C(=O)NC(=O)N2)CCC(=O)O
InChIInChI=1S/C9H12N2O4/c12-6(13)3-4-9(5-1-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)/t9-/m1/s1
InChIKeyHNQIMWBFGBZFPS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid – Chiral Imidazolidine-2,4-dione Building Block for Stereoselective Synthesis


(R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 1957284-71-7, MF C₉H₁₂N₂O₄, MW 212.20 g/mol) is a chiral, non-racemic imidazolidine-2,4-dione derivative bearing a cyclopropyl substituent at the quaternary 4-position and a propanoic acid side chain . The compound contains a single defined stereocenter with (R)-absolute configuration and is supplied as a research-grade building block with verified enantiomeric identity. Its physicochemical profile (cLogP –0.38, topological polar surface area 96 Ų, Fsp³ 0.666, 3 HBD, 4 HBA) places it within oral drug-like chemical space, making it a suitable fragment for lead optimization and chiral-pool synthesis programs [1].

Why Generic Interchange of (R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid with Its Racemate or (S)-Enantiomer Is Scientifically Unsound


The (R)-enantiomer (CAS 1957284-71-7), the (S)-enantiomer (CAS 1957283-54-3), and the stereochemically unspecified racemic mixture (CAS 1822506-78-4) share identical molecular formulae and connectivity yet are not interchangeable in any application where chirality governs molecular recognition [1]. Stereochemistry dictates binding to chiral biological targets (e.g., enzymes, receptors), metabolic fate, and the diastereomeric outcome of downstream synthetic transformations. Procurement of the incorrect stereoisomer can therefore yield inactive or off-target compounds in biological assays and generate the wrong diastereomer in chiral-pool syntheses, invalidating entire experimental campaigns [2].

Head-to-Head Comparative Evidence: (R)-Enantiomer vs. (S)-Enantiomer and Racemate for Informed Procurement


Enantiomeric Identity Verification: (R)-Configured vs. (S)-Configured vs. Racemic Mixture

The target compound is the single (R)-enantiomer confirmed by the SMILES notation O=C(O)CC[C@](C(N1)=O)(C2CC2)NC1=O, where the '@' symbol denotes the (R)-configuration at the quaternary carbon . By contrast, the (S)-enantiomer (CAS 1957283-54-3) employs '[C@@]' notation, and the racemate (CAS 1822506-78-4) lacks stereochemical specification [1][2]. For any application requiring a defined chiral center—such as diastereoselective coupling or asymmetric induction—the (R)-enantiomer is the only chemically appropriate input; use of the (S)-enantiomer would deliver the opposite diastereomer, while the racemate would yield a 1:1 mixture of diastereomers, complicating purification and reducing yield by ≥50%.

Chiral pool synthesis Stereoselective catalysis Enantiomeric purity

Long-Term Storage Stability: Ambient (R)-Enantiomer vs. Refrigerated (S)-Enantiomer

Vendor technical datasheets specify that the (R)-enantiomer is stable under long-term storage at room temperature (approximately 20–25 °C) . In contrast, the (S)-enantiomer requires refrigerated storage at 2–8 °C to maintain integrity [1]. This divergence in storage requirements suggests differential solid-state stability between the two enantiomers, potentially arising from differences in crystal packing or hygroscopicity. For procurement, ambient storage reduces cold-chain shipping costs and simplifies inventory management.

Compound stability Storage conditions Procurement logistics

Supplier-Reported Purity Benchmarking: (R)-Enantiomer vs. (S)-Enantiomer

Multiple commercial suppliers report minimum purity specifications of 98% (NLT 98%) for the (R)-enantiomer . The (S)-enantiomer is listed at a slightly lower typical purity of 97% by at least one major vendor . Although the 1% absolute difference is modest, batch-to-batch consistency at the 98% threshold may be relevant when the compound is used as a synthetic intermediate where impurity profiles influence downstream reaction yields or when the compound serves as an analytical reference standard requiring high isomeric purity.

Chemical purity Quality control Vendor specification

Physicochemical Drug-Likeness Profile: In-Class Positioning for Fragment-Based Screening Libraries

The (R)-enantiomer exhibits a computed partition coefficient (cLogP) of –0.38 and a topological polar surface area (TPSA) of 96 Ų, with 3 hydrogen bond donors and 4 hydrogen bond acceptors [1]. These values fall within commonly applied oral drug-likeness filters (e.g., Lipinski's Rule of Five: cLogP ≤5, TPSA ≤140 Ų, HBD ≤5, HBA ≤10) and the more stringent fragment lead-likeness criteria (e.g., Astex Rule of Three: cLogP ≤3). While the (S)-enantiomer shares identical computed properties due to constitutional identity, the (R)-enantiomer's characterization as a fragment-sized acid (MW 212 Da) with balanced polarity makes it a preferred entry in fragment screening collections where stereochemically defined, sp³-rich scaffolds are prioritized over planar, achiral alternatives.

Fragment-based drug discovery Physicochemical properties Lead-likeness

Synthetic Utility: Chiral Intermediate for DPP-4 Inhibitor (Linagliptin) Synthesis

Commercially, the (R)-enantiomer is marketed as a key chiral starting material for the synthesis of DPP-4 inhibitors, most notably Linagliptin (Tradjenta®), a marketed oral antidiabetic agent . Linagliptin's structure contains a specific (R)-configured center, and stereochemical fidelity at the building-block stage is mandatory to avoid costly diastereomer separation later in the synthetic route. The (S)-enantiomer cannot substitute in this synthetic application because it would produce the incorrect diastereomer of the final active pharmaceutical ingredient. This application-specific requirement creates a binary procurement constraint: only the (R)-enantiomer is a viable input for Linagliptin-focused process chemistry and generic drug development programs.

DPP-4 inhibitor Linagliptin intermediate Chiral pool synthesis

High-Value Application Scenarios for (R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid Based on Verified Differentiation Evidence


Stereoselective Synthesis of Linagliptin and DPP-4 Inhibitor Analogs

Process chemistry teams developing generic Linagliptin or novel DPP-4 inhibitors require the (R)-configured imidazolidine-2,4-dione building block to ensure correct stereochemical outcome at the drug substance level. The (R)-enantiomer's defined absolute configuration is essential; substitution with the (S)-enantiomer or racemate would generate the wrong diastereomer, necessitating costly chromatographic or crystallographic separation and reducing overall yield .

Chiral Fragment Library Construction for Target-Based Screening

Medicinal chemistry groups assembling fragment libraries enriched in sp³-hybridized, stereochemically defined scaffolds can deploy this compound as a low-MW (212 Da), high-Fsp³ (0.666) fragment with favorable cLogP (–0.38) and TPSA (96 Ų). Its balanced polarity and three-dimensional shape differentiate it from planar, achiral fragments commonly overrepresented in commercial libraries, increasing the probability of identifying novel, ligand-efficient starting points for lead optimization [1].

Enantiomer-Specific Biological Profiling in Chiral Recognition Studies

Researchers investigating stereospecific enzyme inhibition, receptor binding, or metabolic stability can use the (R)-enantiomer alongside the (S)-enantiomer as matched molecular pairs to quantify the energetic contribution of chirality to target engagement. Its ambient storage stability simplifies handling in automated liquid-handling systems and high-throughput screening campaigns compared to the refrigerated (S)-enantiomer [2].

Analytical Reference Standard for Chiral Purity Method Development

Quality control laboratories developing chiral HPLC or SFC methods for enantiomeric purity determination may use the (R)-enantiomer (≥98% purity) as a qualified reference standard. The high minimum purity specification and defined absolute configuration enable accurate calibration of retention times and resolution factors, essential for release testing of chiral intermediates in GMP manufacturing environments .

Quote Request

Request a Quote for (R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.